3-(3,4-Dichlorophenyl)azetidin-3-ol is a chemical compound characterized by its azetidine structure, which includes a dichlorophenyl substituent. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. It is classified as a heterocyclic compound with both nitrogen and oxygen in its structure. The compound's unique features make it valuable for research into new therapeutic agents.
The compound can be sourced from various chemical suppliers and databases, including PubChem and ChemSpider. Its classification falls under organic compounds, specifically within the category of heterocyclic compounds due to the presence of the azetidine ring. The IUPAC name for this compound reflects its structure, and it is often referenced in scientific literature discussing azetidine derivatives.
The synthesis of 3-(3,4-Dichlorophenyl)azetidin-3-ol can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Common methods include:
A typical synthesis might involve:
The molecular formula for 3-(3,4-Dichlorophenyl)azetidin-3-ol is CHClNO. The structure consists of a four-membered azetidine ring with a hydroxyl group and a dichlorophenyl group attached.
3-(3,4-Dichlorophenyl)azetidin-3-ol can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(3,4-Dichlorophenyl)azetidin-3-ol involves its interaction with biological targets such as enzymes or receptors. Upon binding, it may modulate various cellular pathways leading to biological effects.
Research indicates that compounds with similar structures often act as ligands, influencing receptor activity which can lead to therapeutic effects such as anti-inflammatory or analgesic properties.
Relevant data from studies indicate that variations in substituents can significantly affect the compound's reactivity and biological activity.
3-(3,4-Dichlorophenyl)azetidin-3-ol has several applications across various fields:
The discovery of 3-(3,4-dichlorophenyl)azetidin-3-ol represents a strategic evolution in heterocyclic chemistry aimed at overcoming pharmacological limitations of traditional bioactive scaffolds. Azetidines—four-membered nitrogen-containing saturated rings—gained initial prominence through β-lactam antibiotics (penicillins, cephalosporins) where the strained azetidinone core (4-membered cyclic amide) enabled irreversible penicillin-binding protein inhibition [3]. However, non-fused 3-hydroxyazetidines like 3-(3,4-dichlorophenyl)azetidin-3-ol emerged more recently as constrained chiral building blocks. Their development accelerated in the early 2010s alongside advances in strained ring synthesis and ring-opening functionalization [6] [7].
Table 1: Key Pharmacological Classes Exploiting Azetidine Derivatives
Pharmacological Class | Azetidine Substructure | Biological Target | Reference |
---|---|---|---|
Anti-inflammatory agents | 2-Azetidinone (β-lactam) | COX-II / Cytokine inhibition | [2] |
Antidepressants | 3-Aryloxyazetidine | Monoamine transporters (SERT, NET, DAT) | [6] |
Antibiotic adjuvants | 3-Hydroxyazetidine | Biofilm disruption | [7] |
Enzyme inhibitors | 3-Substituted azetidine | MAGL / RBP4 | [7] |
The 3,4-dichlorophenyl variant specifically arose from structure-activity relationship (SAR) studies of aryl-azetidine hybrids. Researchers leveraged the dichlorophenyl moiety’s established role in enhancing ligand-receptor binding affinity—observed in clinical neurology (e.g., 3,4-dichlorophenylpiperazine scaffolds) and oncology [6]. Incorporating this motif onto the azetidin-3-ol core combined metabolic stability from the saturated ring with the pharmacophore’s hydrophobicity and electronic properties, enabling blood-brain barrier penetration in CNS-targeted agents [6]. Early applications included triple reuptake inhibitors (TRIs) for depression, where derivative 6be (containing a 3-(3,4-dichlorophenyl)-3-hydroxyazetidine subunit) demonstrated potent in vivo activity in the forced swim test (FST) at 10 mg/kg IV and 20–40 mg/kg PO doses [6].
3-(3,4-Dichlorophenyl)azetidin-3-ol (C~10~H~11~Cl~2~NO, MW 232.11) integrates three critical structural elements:
Table 2: Key Bond Parameters in Azetidin-3-ol Derivatives
Bond/Length | Angle (°) | Experimental Method | Biological Consequence |
---|---|---|---|
N1-C2 / 1.47 Å | C2-N1-C4: 89.5° | X-ray crystallography | Ring strain enhances target affinity |
C3-O / 1.42 Å | O-C3-C2: 110.2° | Computational (B3LYP/6-31G*) | Stabilizes intramolecular H-bond to N1 |
C3-C~aryl~ / 1.51 Å | Dihedral: 65–75° | NMR coupling constants | Restricts aryl group rotation |
This compound’s synthetic versatility is exemplified by its role as a precursor to N-alkylated azetidines and spirocyclic systems. Key transformations include:
Despite promising applications, 3-(3,4-dichlorophenyl)azetidin-3-ol faces unresolved challenges driving current research:
Table 3: High-Priority Research Directions for 3-(3,4-Dichlorophenyl)azetidin-3-ol Derivatives
Research Objective | Current Challenge | Innovative Approach | Key Reference |
---|---|---|---|
Metabolic stabilization | High glucuronidation clearance | 3-Methyl-3-OH → 3-CH~2~F bioisostere | [7] |
CNS penetration | P-gp efflux at blood-brain barrier | 3-O-Alkylation with trifluoroethyl groups | [6] |
Anti-inflammatory activity | Low water solubility | Hybridization with quinazolinone scaffolds | [2] |
Solid-state stability | Hygroscopicity of hydrochloride salt | Cocrystal formation with succinic acid | [8] |
Future research must address the paradoxical hydrophilicity/hydrophobicity balance: The dichlorophenyl group enhances membrane permeability but reduces aqueous solubility. Hybridization with polar heterocycles (e.g., quinazolinones) shows promise, as demonstrated by anti-inflammatory azetidinone-quinazolinone conjugates inhibiting COX-2 at IC~50~ <10 μM [2]. Additionally, the unexplored potential of 2-azetine derivatives (unsaturated analogs) as Michael acceptors for covalent inhibition warrants investigation [4].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: 13568-33-7
CAS No.: